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Compound of Interest

Compound Name: 2-(Quinolin-6-YL)acetonitrile

CAS No.: 103983-94-4

Cat. No.: B013026

Get Quote

Executive Summary
2-(Quinolin-6-yl)acetonitrile (CAS 103983-94-4) is a critical bicyclic heterocyclic building

block, primarily valued for its role in synthesizing c-Met kinase inhibitors (e.g., Capmatinib,

Tepotinib) and other antitumor agents.[1] Its structural value lies in the "masked" methylene

linker (–CH₂–CN) attached to the quinoline C6 position.[1] This moiety allows for versatile

downstream transformations—including hydrolysis to acids, reduction to ethylamines, and

alpha-alkylation—enabling the precise installation of the quinolin-6-ylmethyl pharmacophore

found in several FDA-approved small molecule drugs.[1]

This guide provides validated protocols for handling, functionalizing, and converting this

intermediate, moving beyond generic literature to offer specific, actionable methodologies for

high-value organic synthesis.

Chemical Profile & Safety Assessment
Before initiating synthesis, operators must account for the specific solubility and toxicity profile

of the quinoline-nitrile scaffold.
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Physicochemical Properties
Property Data Relevance to Synthesis

Molecular Formula C₁₁H₈N₂ 168.19 g/mol

Appearance Off-white to pale yellow solid

Color changes often indicate

oxidation of the quinoline

nitrogen.[1]

Solubility
DMSO, DMF, Acetonitrile,

warm Ethanol

Poor solubility in

water/hexanes; requires polar

organic solvents for reactions.

[1]

Acidity (pKa) ~19-20 (estimated for α-CH₂)

The α-protons are sufficiently

acidic for deprotonation by

bases like NaH, KOtBu, or

NaOH/DMSO.[1]

Safety & Handling (GHS Standards)
Signal Word:WARNING

Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).[1]

Irritation: Causes serious eye irritation (H319).[1][2][3]

Specific Hazard: Nitriles can liberate cyanide under strong metabolic or chemical stress;

however, the primary risk here is the intact molecule's toxicity and the quinoline ring's

potential genotoxicity.

PPE: Nitrile gloves (double-gloving recommended), chemical safety goggles, and usage

within a fume hood are mandatory.[1]

Core Reactivity & Application Map
The utility of 2-(quinolin-6-yl)acetonitrile stems from its three distinct reactive vectors: the

nitrile group (hydrolysis/reduction), the alpha-methylene (alkylation), and the quinoline nitrogen

(N-oxide formation/salt formation).[1]
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Diagram 1: Synthetic Versatility of 2-(Quinolin-6-
yl)acetonitrile[1]

2-(Quinolin-6-yl)acetonitrile

2-(Quinolin-6-yl)acetic acid
(Amide Coupling Precursor)

Hydrolysis
(HCl or NaOH)

2-(Quinolin-6-yl)ethanamine
(Homologated Linker)

Reduction
(Raney Ni/H2 or BH3)

α-Alkylated Nitriles
(Branched Scaffolds)

Alkylation
(NaH, R-X)

Ethyl 2-(quinolin-6-yl)acetate
(Pinner Reaction)

Ethanolysis
(EtOH, HCl)

Click to download full resolution via product page

Caption: Strategic transformations of the quinoline-acetonitrile scaffold into high-value drug

intermediates.

Application Protocol A: Hydrolysis to 2-(Quinolin-6-
yl)acetic Acid[1]
This transformation is the most direct route to the "Quinoline-Linker-Amide" motif seen in c-Met

inhibitors.[1] While basic hydrolysis is faster, acidic hydrolysis is often preferred for quinolines

to prevent potential nucleophilic attack on the heteroaromatic ring or N-oxide formation if

oxidants are present.[1]

Context
Used to generate the carboxylic acid handle required for coupling with amines (e.g.,

aminotriazines) to form the core pharmacophore of drugs like Capmatinib.[1]

Experimental Protocol
Reagents:
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2-(Quinolin-6-yl)acetonitrile (1.0 equiv)[1]

Conc. HCl (6 M to 12 M)[1]

Glacial Acetic Acid (co-solvent)[1]

Procedure:

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile

in a 1:1 mixture of Glacial Acetic Acid and Conc. HCl (approx. 10 mL per gram of

substrate).[1]

Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor by LC-MS

for the disappearance of the nitrile peak (M+H = 169) and appearance of the acid (M+H =

188).[1]

Work-up: Cool the reaction to room temperature. The hydrochloride salt of the product

may precipitate directly.

Isolation:

Option A (Salt): Filter the precipitate, wash with cold acetone, and dry.

Option B (Free Acid): Dilute with water, adjust pH to ~4–5 using 2M NaOH (carefully, to

isoelectric point), and collect the precipitated free acid by filtration.[1]

Optimization Note: If decarboxylation is observed (rare for this substrate but possible),

reduce reflux temperature to 80 °C and extend time.

Application Protocol B: Reduction to 2-(Quinolin-6-
yl)ethanamine[1]
Reducing the nitrile yields the ethylamine, a "homologated" amine linker that provides more

flexibility than a direct aniline connection.

Context
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Accessing tryptamine-like quinoline analogs for kinase binding pockets requiring a flexible

ethylene bridge.[1]

Experimental Protocol (Catalytic Hydrogenation)
Note: Raney Nickel is effective but pyrophoric.[1] Handle under inert atmosphere.

Reagents:

2-(Quinolin-6-yl)acetonitrile (1.0 equiv)[1]

Raney Nickel (active slurry, ~20 wt% loading)[1]

Ammonia in Methanol (7 N, solvent)[1]

Procedure:

Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with the nitrile dissolved

in methanolic ammonia (10–15 mL/g).

Catalyst Addition: Carefully add Raney Nickel under a stream of Argon.[1]

Reaction: Pressurize with Hydrogen gas (H₂) to 40–60 psi. Agitate at room temperature for

12–18 hours.

Monitoring: TLC (DCM/MeOH/NH₄OH) or LC-MS.[1] Look for the primary amine mass

(M+H = 173).[1]

Work-up: Filter the catalyst through a Celite pad (keep wet to prevent ignition).[1] Rinse

with MeOH.[1] Concentrate the filtrate under reduced pressure.

Alternative (Chemical Reduction):

Use Borane-Dimethyl Sulfide (BH₃[1]·DMS) in THF at reflux for 2 hours, followed by

careful quenching with MeOH/HCl. This avoids high-pressure equipment but requires strict

moisture control.[1]
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Application Protocol C: Alpha-Alkylation (C-H
Activation)[1]
The methylene protons alpha to the nitrile are acidic (pKa ~19).[1] The quinoline ring stabilizes

the resulting carbanion, allowing for easy mono- or di-alkylation.[1]

Context
Used to introduce steric bulk (e.g., gem-dimethyl or cycloalkyl groups) to restrict conformation

and improve metabolic stability of the final drug candidate.[1]

Experimental Protocol
Reagents:

2-(Quinolin-6-yl)acetonitrile (1.0 equiv)[1]

Sodium Hydride (NaH, 60% in oil, 1.2 equiv)[1][4]

Alkyl Halide (e.g., Iodomethane or 1-Bromo-2-fluoroethane, 1.1 equiv)[1]

DMF (Anhydrous)[1]

Procedure:

Deprotonation: To a solution of the nitrile in anhydrous DMF at 0 °C, add NaH portion-

wise. Stir for 30 minutes. The solution will likely turn deep red/orange, indicating anion

formation.

Alkylation: Add the alkyl halide dropwise.[1] Allow the mixture to warm to room

temperature and stir for 2–4 hours.

Quench: Carefully pour the reaction mixture into ice water.

Extraction: Extract with Ethyl Acetate (3x).[1][5] Wash organics with brine to remove DMF.

[1] Dry over Na₂SO₄ and concentrate.
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Critical Control: For mono-alkylation, use exactly 1.0–1.1 equiv of base and alkyl halide at

low temperature (-78 °C to 0 °C). For gem-dialkylation, use >2.5 equiv of base and excess

alkyl halide at room temperature.[1]

Structural Logic in Drug Design (Capmatinib Insight)
Understanding where this intermediate fits in the synthesis of c-Met inhibitors clarifies its

strategic value.

Diagram 2: Logic Flow to c-Met Inhibitor Scaffolds[1]

2-(Quinolin-6-yl)acetonitrile

Intermediate:
Quinolin-6-yl-acetic acid

Hydrolysis (Protocol A)

Coupling Reaction
(with Aminotriazine)

Amide Bond Formation
(HATU/DIEA)

c-Met Inhibitor Scaffold
(e.g., Capmatinib Analog)

Final Deprotection/Salt Formation

Click to download full resolution via product page

Caption: The nitrile serves as a masked acetic acid equivalent, enabling the linkage of the

quinoline pharmacophore to the triazine core.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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